4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
CAS No.: 1311317-19-7
Cat. No.: VC3387272
Molecular Formula: C11H21Cl2N3
Molecular Weight: 266.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311317-19-7 |
|---|---|
| Molecular Formula | C11H21Cl2N3 |
| Molecular Weight | 266.21 g/mol |
| IUPAC Name | 4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine;dihydrochloride |
| Standard InChI | InChI=1S/C11H19N3.2ClH/c1-9-7-10(2)14(13-9)8-11-3-5-12-6-4-11;;/h7,11-12H,3-6,8H2,1-2H3;2*1H |
| Standard InChI Key | FJPGAHNPECJAKW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CC2CCNCC2)C.Cl.Cl |
| Canonical SMILES | CC1=CC(=NN1CC2CCNCC2)C.Cl.Cl |
Introduction
The compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is a synthetic organic compound that combines a piperidine ring with a pyrazole moiety. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in organic chemistry.
Synthesis
The synthesis of similar compounds often involves the reaction of amines with aldehydes or ketones, followed by reduction steps if necessary. For 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride, a plausible synthesis route might involve the alkylation of piperidine with a suitable pyrazole derivative, followed by salt formation with hydrochloric acid.
Potential Applications
Compounds with pyrazole and piperidine rings are often explored for their pharmacological properties, including neurological and cardiovascular effects. Pyrazoles are known for their anti-inflammatory, antibacterial, and antifungal activities, while piperidine derivatives can exhibit analgesic, antipsychotic, and antihistaminic properties.
| Potential Application | Rationale |
|---|---|
| Neurological Disorders | Piperidine derivatives are known for their neurological effects. |
| Anti-inflammatory Agents | Pyrazole rings are associated with anti-inflammatory properties. |
| Antibacterial Agents | Pyrazoles have shown antibacterial activity in various studies. |
Research Findings
While specific research findings on 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride are not available, studies on similar compounds suggest potential biological activities. For instance, pyrazole derivatives have been shown to exhibit high antibacterial activity against both Gram-positive and Gram-negative bacteria .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume